molecular formula C14H23NO4 B564372 tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate CAS No. 196085-85-5

tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No. B564372
M. Wt: 269.341
InChI Key: DPNRMEJBKMQHMC-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, or tert-butyl 2-cyanoacetate, is a synthetic compound with a wide range of applications in scientific research. It is a versatile reagent with a wide range of uses in organic synthesis, including the synthesis of a variety of compounds and the preparation of derivatives. In addition, tert-butyl 2-cyanoacetate can be used to study the mechanism of action of drugs and other compounds, as well as to analyze the structure and function of proteins, enzymes, and other macromolecules.

Scientific Research Applications

“tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate” is a chemical compound with the molecular formula C14H23NO4 . It’s a predominant intermediary in the production of cilastatin in the pharmaceutical industry . Its superior antibacterial properties make it a promising combatant in the treatment of bacterial infections . It further plays a critical role in the production of antibiotics and other biologically active compounds .

This compound presents a unique structure that opens doors for diverse applications, ranging from drug synthesis to material science. Its intricate composition intrigues scientists worldwide, promising breakthroughs in various fields.

  • Synthetic Organic Chemistry

    • This compound finds large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient and versatile .
  • Material Science

    • The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated . The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV .
  • Asymmetric Synthesis of Amines

    • This compound can be used in the asymmetric synthesis of amines . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed . The resultant process was more efficient and versatile .
  • Green Chemistry Applications

    • It can also be used in green chemistry applications . For example, it can be used in the efficient synthesis of butyl levulinate from furfuryl alcohol .

properties

IUPAC Name

tert-butyl 2-[(4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNRMEJBKMQHMC-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)CC(=O)OC(C)(C)C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654081
Record name tert-Butyl [(4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

CAS RN

196085-85-5
Record name tert-Butyl [(4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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